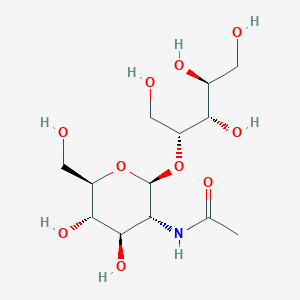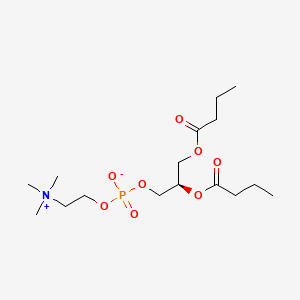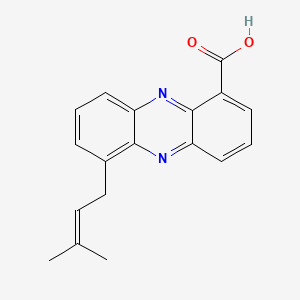
6-(3-Methyl-2-butenyl)-1-phenazinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(3-Methyl-2-butenyl)-1-phenazinecarboxylic acid is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine and agriculture.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methyl-2-butenyl)-1-phenazinecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the phenazine core, followed by the introduction of the 3-methyl-2-butenyl group and the carboxylic acid functionality. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
6-(3-Methyl-2-butenyl)-1-phenazinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the phenazine core to its oxidized forms.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Introduction of different substituents on the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions using reagents like bromine or chlorine, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenazine-1,6-dicarboxylic acid, while reduction could produce 6-(3-Methyl-2-butenyl)-1-phenazinecarbinol.
科学的研究の応用
6-(3-Methyl-2-butenyl)-1-phenazinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex phenazine derivatives.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and certain cancers.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-(3-Methyl-2-butenyl)-1-phenazinecarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it could induce apoptosis or inhibit cell proliferation through various signaling pathways.
類似化合物との比較
Similar Compounds
- Phenazine-1-carboxylic acid
- Phenazine-1,6-dicarboxylic acid
- 2-Methylphenazine
Uniqueness
6-(3-Methyl-2-butenyl)-1-phenazinecarboxylic acid is unique due to the presence of the 3-methyl-2-butenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenazine derivatives and contributes to its specific applications and activities.
特性
CAS番号 |
85223-60-5 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC名 |
6-(3-methylbut-2-enyl)phenazine-1-carboxylic acid |
InChI |
InChI=1S/C18H16N2O2/c1-11(2)9-10-12-5-3-7-14-16(12)19-15-8-4-6-13(18(21)22)17(15)20-14/h3-9H,10H2,1-2H3,(H,21,22) |
InChIキー |
CVDTVMVFBZCMRF-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)C |
正規SMILES |
CC(=CCC1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)C |
同義語 |
6-(3-methyl-2-butenyl)-1-phenazinecarboxylic acid 6-MBPC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]-6-nitrophenol](/img/structure/B1195535.png)

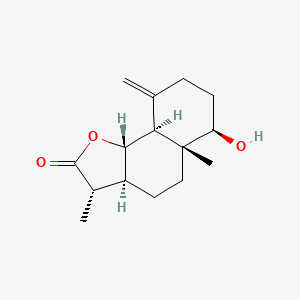

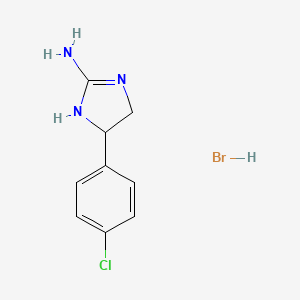
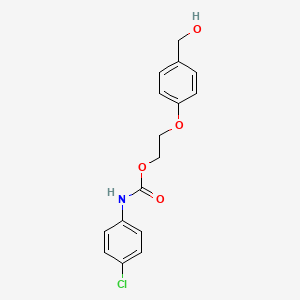
![[3-oxo-2-phenyl-3-(pyridin-2-ylmethylamino)propyl] acetate](/img/structure/B1195547.png)

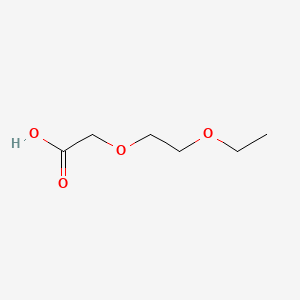
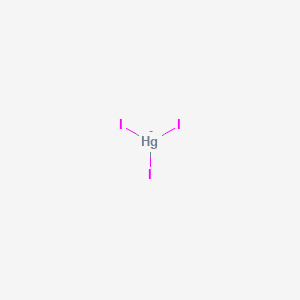
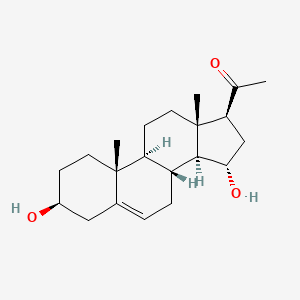
![5-Phenoxy-3,4-dihydrobenzo[b][1,7]naphthyridin-1(2h)-one](/img/structure/B1195556.png)
